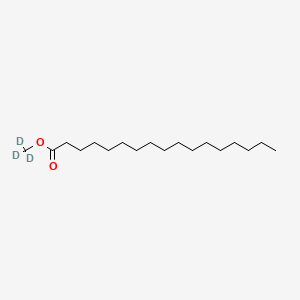
Methyl Heptadecanoate-d3
Vue d'ensemble
Description
Methyl Heptadecanoate-d3, also known as Heptadecanoic acid methyl ester or Methyl margarate, is a fatty acid methyl ester . It is a white, wax-like solid and is used as a substrate for lipoxygenase assay, an internal standard for the quantification of squalene, fatty acids (FA), and lipids . It is also used as a reference standard for precise separation of methyl esters of different fatty acids .
Molecular Structure Analysis
The linear formula of Methyl Heptadecanoate-d3 is CH3(CH2)15COOCH3 . Its molecular weight is 284.48 g/mol . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
Methyl Heptadecanoate-d3 is a powder or solid form . It has a boiling point of 152-153 °C/0.05 mmHg (lit.) and a melting point of 29.8-30.3 °C (lit.) . It is insoluble in water but soluble in alcohol and ether .Applications De Recherche Scientifique
Myocardial Metabolism Imaging
Methyl heptadecanoate-d3 has been studied for its potential in myocardial metabolism imaging. Livni et al. (1982) explored the use of beta-methyl[1-11C]heptadecanoic acid as an indicator of myocardial metabolism for use with positron tomographs, showing remarkable uptake in canine hearts and differentiation of infarcted regions (Livni et al., 1982).
Metabolism in Perfused Rat Heart and Liver
The metabolism of beta-methyl-heptadecanoic acid was also investigated in perfused hearts and livers from rats by Fink et al. (1990). They found differences in the metabolism pathways between the heart and liver, providing insights into the compound's distribution and processing in different organs (Fink et al., 1990).
Synthesis and Chemical Properties
Tulloch (1977) detailed the synthesis of methyl 16-trideuteriohexadecanoate, which could be relevant to understanding the chemical properties and potential derivations of methyl heptadecanoate-d3 (Tulloch, 1977).
Potential in Cancer Research
In cancer research, Kandasamy et al. (2012) identified heptadecanoic acid, 16 methyl-, methyl ester, a compound related to methyl heptadecanoate-d3, as a dominant secondary metabolite from the fungus Trichoderma, showing potential in skin cancer protein inhibition (Kandasamy et al., 2012).
Biodiesel Research
In the context of biodiesel, Singh et al. (2013) discussed the estimation of ester content in biodiesel, which includes compounds like methyl heptadecanoate-d3. They emphasized the importance of response factor correction for accurate quantification (Singh et al., 2013).
Biochemical Analysis
Fosbrooke and Tamir (1968) described a method for preparing methyl esters from fatty acids, which can be applied to methyl heptadecanoate-d3 for serum triglyceride and non-esterified fatty acid composition analysis (Fosbrooke & Tamir, 1968).
Propriétés
IUPAC Name |
trideuteriomethyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Heptadecanoate-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)
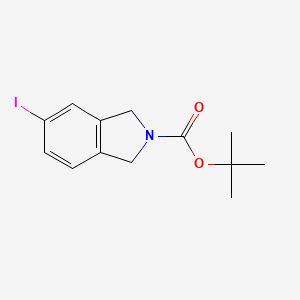
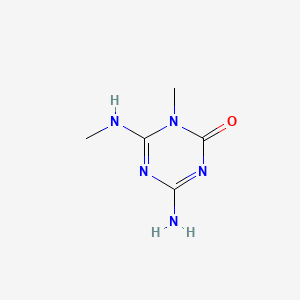
![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/no-structure.png)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)
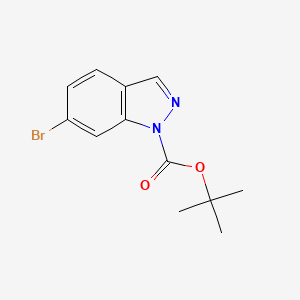
![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)
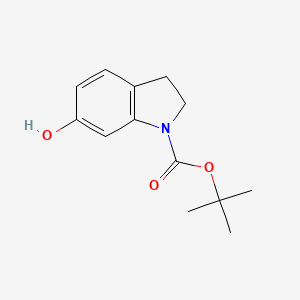

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)